![molecular formula C10H13N3O B13313979 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine typically involves the condensation of furan derivatives with pyrazole precursors. One common method includes the reaction of 2-(furan-2-yl)ethylamine with 4-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or alkylated furan derivatives.
科学的研究の応用
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A furan derivative used as a flavoring agent in the food industry.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with potential biological activities.
Uniqueness
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
5-[2-(furan-2-yl)ethyl]-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-7-9(12-13-10(7)11)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13) |
InChIキー |
KRJOJUMWEHOVFM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NN=C1N)CCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid](/img/structure/B13313896.png)
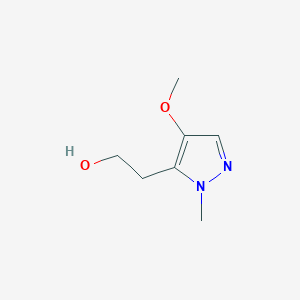
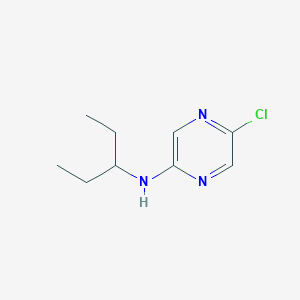
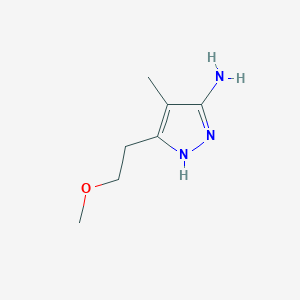
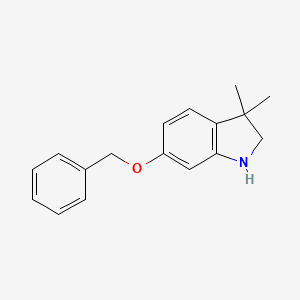
amine](/img/structure/B13313959.png)
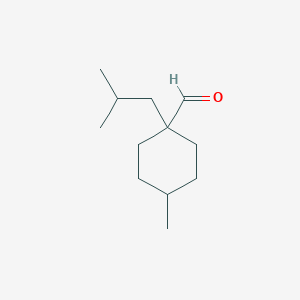
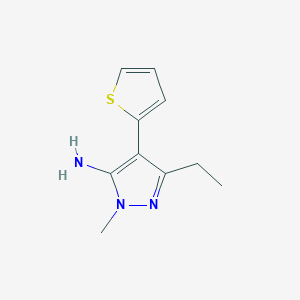
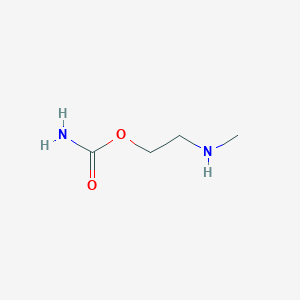
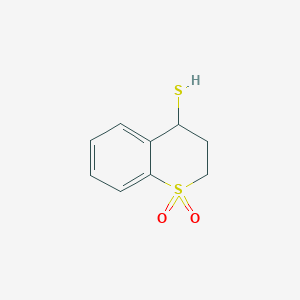
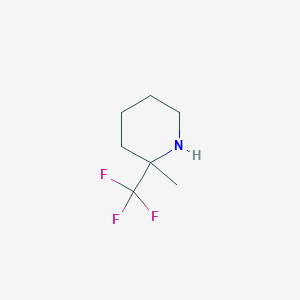
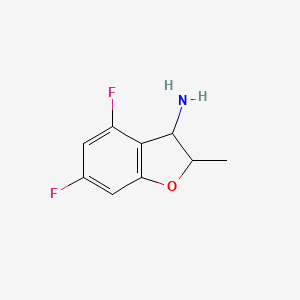
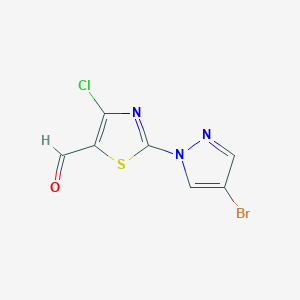
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B13313996.png)
